

# Chemical structure analysis of formyl-substituted hydroxycinnamic acids

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## Compound of Interest

Compound Name: *3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid*

Cat. No.: *B11724330*

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## Structural Elucidation of Formyl-Substituted Hydroxycinnamic Acids

### Executive Summary

Formyl-substituted hydroxycinnamic acids (F-HCAs) represent a specialized subclass of phenylpropanoids that bridge the structural gap between simple phenolic acids (like ferulic acid) and reactive aldehydes (like coniferaldehyde). These compounds are critical intermediates in lignin biosynthesis and emerging scaffolds for drug development, particularly as covalent inhibitors targeting specific protein residues via Schiff base formation.

This guide provides a rigorous framework for the structural analysis of these compounds. It distinguishes between the two primary isomers often confused in literature:

- Hydroxycinnamaldehydes: The carboxylic acid is replaced by an aldehyde (side-chain modification).

- Ring-Formylated Hydroxycinnamic Acids: A formyl group is added to the aromatic ring of the cinnamic acid scaffold (ring modification).

## Structural Diversity & Synthetic Context[1][2]

Before analysis, one must understand the origin of the sample. The structural differentiation dictates the analytical strategy.

### The Two Classes of "Formyl" Substitution[3]

Feature	Hydroxycinnamaldehydes	Ring-Formylated Hydroxycinnamic Acids
Structure	Ar-CH=CH-CHO	OHC-Ar-CH=CH-COOH
Biosynthetic Origin	Lignin monomer precursors (monolignols)	Oxidative cleavage products or synthetic derivatives
Reactivity	Michael acceptor + Aldehyde reactivity	Michael acceptor + Carboxylic acid + Aldehyde
Key Analytical Marker	Aldehyde proton couples with vinyl proton	Aldehyde proton is an isolated singlet

## Synthetic Pathways (Origin Validation)

Understanding the synthesis aids in predicting impurities.

- Knoevenagel Condensation (Primary Route for Acids): Reaction of a formyl-substituted hydroxybenzaldehyde (e.g., 5-formylvanillin) with malonic acid.
  - Impurity Alert: Incomplete decarboxylation can lead to benzylidene-malonic acid intermediates.
- Vilsmeier-Haack Formylation: Used to introduce the formyl group onto electron-rich phenolic rings.[1][2]
  - Impurity Alert: Chlorinated byproducts or formylation at competing ortho/para positions.

## Spectroscopic Elucidation (NMR)[5][6][7][8]

This section details the self-validating NMR logic required to assign these structures. The data below assumes a 500 MHz instrument using DMSO-

as the solvent.

### 1H NMR Diagnostic Logic

The critical distinction lies in the Aldehyde-Vinyl Coupling.

#### Scenario A: Hydroxycinnamaldehydes (Side-chain Aldehyde)

- Aldehyde Proton (-CHO): Appears at  
  
9.60 – 9.70 ppm.
- Multiplicity: Doublet (  
  
Hz).
- Reasoning: The aldehyde proton couples with the adjacent vinyl proton (  
  
-proton).
- Vinyl Protons:
  - (adjacent to CHO):  
  
6.6 – 6.8 ppm (dd,  
  
Hz).
  - (adjacent to Ring):  
  
7.4 – 7.6 ppm (d,  
  
Hz).

#### Scenario B: Ring-Formylated Hydroxycinnamic Acids

- Aldehyde Proton (Ar-CHO): Appears at

10.0 – 10.3 ppm.

- Multiplicity: Singlet.
- Reasoning: The formyl group is attached to the aromatic ring and has no vicinal protons for coupling.
- Vinyl Protons:
  - (adjacent to COOH):  
6.3 – 6.5 ppm (d, Hz).
  - (adjacent to Ring):  
7.5 – 7.8 ppm (d, Hz).
  - Note: The electron-withdrawing formyl group on the ring causes a downfield shift of the proton compared to the non-formylated parent acid.

## Comparative Chemical Shift Table (DMSO- )

Moiety	Proton	Ferulic Acid (Reference)	Coniferaldehyde (Side-chain)	5-Formylferulic Acid (Ring-sub)
Aldehyde	-CHO	N/A	9.65 (d, 7.8 Hz)	10.25 (s)
Acid	-COOH	12.1 (br s)	N/A	12.5 (br s)
Vinyl	-CH	6.38 (d, 15.9 Hz)	6.65 (dd, 15.9, 7.8 Hz)	6.45 (d, 16.0 Hz)
Vinyl	-CH	7.51 (d, 15.9 Hz)	7.62 (d, 15.9 Hz)	7.85 (d, 16.0 Hz)
Methoxy	-OCH	3.82 (s)	3.84 (s)	3.88 (s)

## Mass Spectrometry & Fragmentation

Mass spectrometry (LC-MS/MS) in Negative Ion Mode (ESI-) is the gold standard for these acidic phenols.

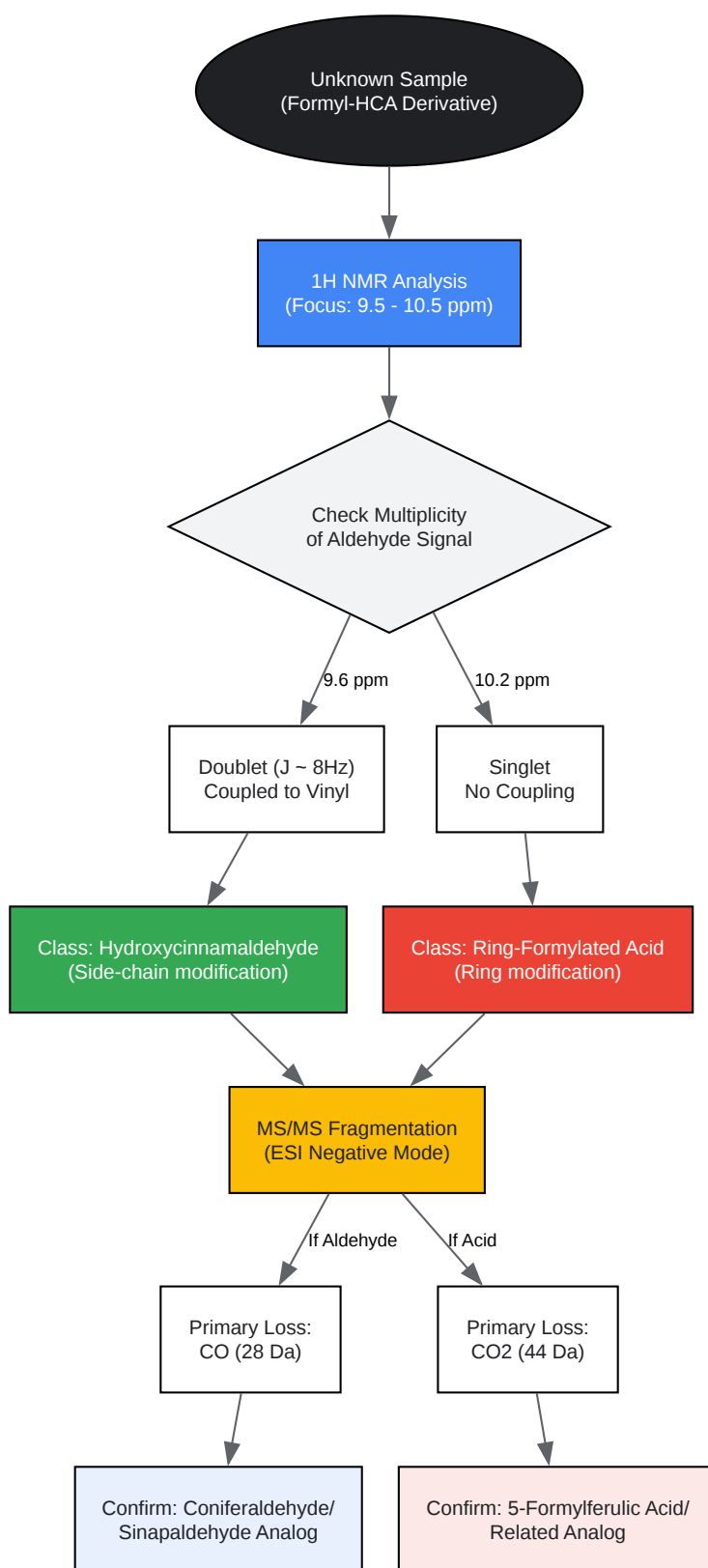
### Fragmentation Logic

The fragmentation pathway serves as a "fingerprint" for the position of the formyl group.

- Rule 1 (Carboxylic Acids): The dominant neutral loss is (44 Da).
- Rule 2 (Aldehydes): The dominant neutral loss is (28 Da).
- Rule 3 (Ring-Formylated Acids): These compounds contain both functional groups.
  - Primary Pathway: Decarboxylation ( ) is usually the first, facile step.
  - Secondary Pathway: Loss of the ring formyl group as CO ( ).

### Decision Tree Visualization

The following diagram illustrates the logical flow for identifying the specific isomer based on MS and NMR data.



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Caption: Analytical decision tree distinguishing hydroxycinnamaldehydes from ring-formylated hydroxycinnamic acids based on NMR multiplicity and MS neutral losses.

## Experimental Protocols

### Protocol: Self-Validating Extraction & Purification

Use this protocol to isolate formyl-HCAs from complex lignocellulosic hydrolysates or synthetic reaction mixtures.

Reagents: Ethyl Acetate (EtOAc), Formic Acid,

(anhydrous), C18 SPE Cartridges.

- Acidification: Adjust sample pH to 2.0 using 1M Formic Acid.
  - Why: Protonates the carboxylic acid (suppressing ionization), driving the compound into the organic phase.
- Liquid-Liquid Extraction: Extract 3x with EtOAc (1:1 v/v). Combine organic layers.
  - Validation Check: Spot the aqueous layer on TLC. If UV-active spots remain, saturate the aqueous phase with NaCl (salting out) and re-extract.
- Drying: Dry over anhydrous  
for 15 mins. Filter and evaporate in vacuo at <40°C.
  - Caution: Aldehydes are heat-sensitive. Avoid high temperatures to prevent oxidation to the dicarboxylic acid.
- SPE Cleanup (Optional but Recommended):
  - Condition C18 cartridge with MeOH then Water (pH 2).
  - Load sample.
  - Wash with 5% MeOH (removes sugars/salts).
  - Elute with 80% MeOH (collects HCAs).

## Protocol: LC-MS/MS Configuration

Instrument: Triple Quadrupole or Q-TOF. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7  $\mu\text{m}$ ).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 40% B over 15 mins. (HCAs are moderately polar; a shallow gradient ensures separation of isomers).
- Ionization: ESI Negative Mode (-4500 V).
- Source Temp: 450°C.
- Collision Energy: Ramp 15-35 eV for fragmentation analysis.

## References

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## Sources

- [1. Vilsmeier-Haack Reaction - Chemistry Steps \[chemistrysteps.com\]](#)
- [2. ajrconline.org \[ajrconline.org\]](#)
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